Cas no 1779124-39-8 (Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate)

Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is a high-purity synthetic intermediate widely used in pharmaceutical and agrochemical research. Its key structural features include a piperazine core and a trifluoromethyl-substituted pyridine moiety, which enhance its utility in drug discovery, particularly for bioactive molecule synthesis. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during reactions while allowing selective deprotection when needed. This compound is valued for its versatility in cross-coupling reactions and as a building block for heterocyclic frameworks. Its well-defined reactivity and compatibility with diverse synthetic conditions make it a reliable choice for medicinal chemistry applications.
Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate structure
1779124-39-8 structure
商品名:Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
CAS番号:1779124-39-8
MF:C15H20F3N3O2
メガワット:331.333414077759
CID:4704756

Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
    • Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
    • インチ: 1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-9-7-20(8-10-21)11-5-4-6-19-12(11)15(16,17)18/h4-6H,7-10H2,1-3H3
    • InChIKey: ZXFNIFVEJJIMJF-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=CC=CN=1)N1CCN(C(=O)OC(C)(C)C)CC1)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 415
  • トポロジー分子極性表面積: 45.7

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 391.2±42.0 °C at 760 mmHg
  • フラッシュポイント: 190.4±27.9 °C
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate セキュリティ情報

Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM511210-1g
tert-Butyl4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
1779124-39-8 97%
1g
$784 2022-09-02

Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate 関連文献

Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylateに関する追加情報

Introduction to Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate (CAS No. 1779124-39-8) in Modern Chemical and Pharmaceutical Research

The compound Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate, identified by its CAS number 1779124-39-8, represents a significant advancement in the field of chemical and pharmaceutical research. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a trifluoromethyl group and a piperazine moiety in its structure imparts unique physicochemical properties, making it a valuable candidate for further exploration.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry, particularly their role in enhancing metabolic stability and binding affinity. The trifluoromethyl substituent in this compound is known to contribute to its lipophilicity and resistance to metabolic degradation, which are critical factors in the design of bioactive molecules. Additionally, the piperazine ring, a common pharmacophore in many drugs, offers opportunities for modulating receptor interactions and improving pharmacokinetic profiles.

In the context of contemporary pharmaceutical research, Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate has been investigated for its potential as an intermediate in the synthesis of novel therapeutic agents. Its structural features make it a versatile building block for exploring new chemical entities targeting various biological pathways. For instance, derivatives of this compound have shown promise in preclinical studies as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. These synthetic strategies not only highlight the compound's synthetic challenge but also underscore the sophistication of modern chemical synthesis techniques.

One of the most compelling aspects of Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is its potential application in addressing unmet medical needs. Researchers are leveraging its structural motifs to develop novel small-molecule drugs with improved efficacy and reduced side effects. The trifluoromethyl group's ability to enhance binding interactions with biological targets has been particularly noted in studies involving G-protein coupled receptors (GPCRs), which are implicated in a wide range of diseases.

The pharmacological profile of this compound has been further elucidated through computational modeling and experimental validation. Molecular docking studies have revealed that it can interact with specific amino acid residues within target proteins, suggesting its utility as a scaffold for drug design. Additionally, kinetic studies have provided insights into its metabolic pathways, aiding in the optimization of dosage regimens and minimizing potential toxicities.

As the pharmaceutical industry continues to evolve, compounds like Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate (CAS No. 1779124-39-8) play a pivotal role in driving innovation. Their unique structural features offer opportunities for developing next-generation therapeutics that address complex diseases more effectively. The ongoing research into this compound underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians in translating laboratory discoveries into clinical applications.

The future prospects of this compound are further enhanced by advancements in biocatalysis and green chemistry principles. These innovations aim to streamline synthetic routes while reducing environmental impact, aligning with global efforts towards sustainable pharmaceutical production. By integrating these principles into the development process, researchers can ensure that compounds like Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate not only meet therapeutic demands but also do so responsibly.

In conclusion, Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate represents a significant contribution to the chemical and pharmaceutical landscape. Its structural complexity, combined with its promising pharmacological properties, positions it as a valuable asset in drug discovery efforts. As research progresses, this compound is expected to continue influencing advancements across multiple disciplines within chemical biology and medicinal chemistry.

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